![molecular formula C14H20INO B12606721 2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide CAS No. 876896-85-4](/img/structure/B12606721.png)
2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide is an organic compound with the molecular formula C14H20INO It is characterized by the presence of an iodine atom attached to a pentanamide structure, which is further connected to a 4-methylphenyl group through an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide typically involves the iodination of a precursor compound followed by amide formation. One common synthetic route includes the following steps:
Iodination: The precursor compound, such as 2-(4-methylphenyl)ethylamine, is reacted with iodine in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite to introduce the iodine atom.
Amide Formation: The iodinated intermediate is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form the final amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming the corresponding amine.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or aldehyde.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Substitution: Formation of N-[2-(4-methylphenyl)ethyl]pentanamide derivatives.
Reduction: Formation of N-[2-(4-methylphenyl)ethyl]pentanamide.
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde derivatives.
Scientific Research Applications
2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide involves its interaction with specific molecular targets. The iodine atom can form halogen bonds with electron-rich sites on proteins or nucleic acids, potentially altering their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-N-[2-(4-methylphenyl)ethyl]acetamide
- 2-Iodo-N-[2-(4-methylphenyl)ethyl]butanamide
- 2-Iodo-N-[2-(4-methylphenyl)ethyl]hexanamide
Uniqueness
2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide is unique due to its specific chain length and the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The pentanamide chain length provides an optimal balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological targets.
Properties
CAS No. |
876896-85-4 |
|---|---|
Molecular Formula |
C14H20INO |
Molecular Weight |
345.22 g/mol |
IUPAC Name |
2-iodo-N-[2-(4-methylphenyl)ethyl]pentanamide |
InChI |
InChI=1S/C14H20INO/c1-3-4-13(15)14(17)16-10-9-12-7-5-11(2)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3,(H,16,17) |
InChI Key |
XJHBXSAHZATKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)NCCC1=CC=C(C=C1)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12606641.png)
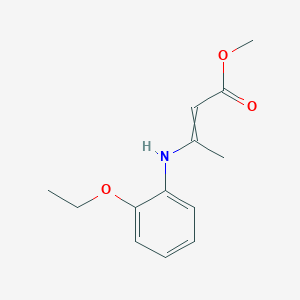

![2beta-[(R)-1-Iodo-2-methylpropyl]tetrahydrofuran](/img/structure/B12606653.png)
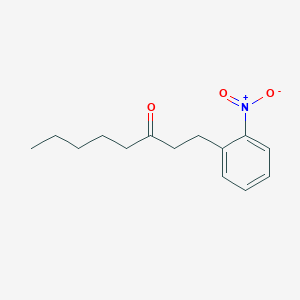
![[2-(2-tert-Butylphenoxy)pyridin-3-yl]acetic acid](/img/structure/B12606676.png)
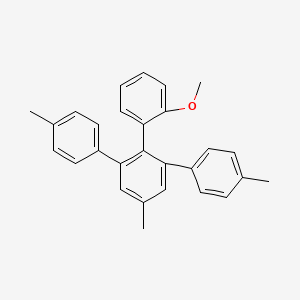

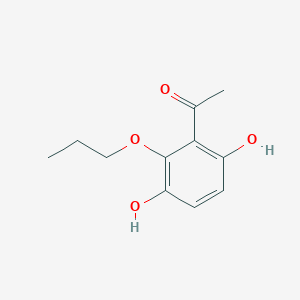
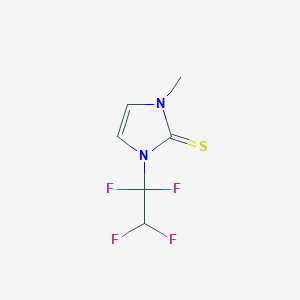
![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)
![N-({1-Ethyl-4-methyl-5-[(E)-(2-nitrophenyl)diazenyl]-6-oxo-1,6-dihydropyridin-3-yl}methyl)urea](/img/structure/B12606733.png)
![Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester](/img/structure/B12606734.png)
